molecular formula C19H16N6O3S B2969011 2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide CAS No. 1396631-28-9

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide

Cat. No. B2969011
CAS RN: 1396631-28-9
M. Wt: 408.44
InChI Key: GWMUGJPJCPITBW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazine ring, an oxadiazole ring, and a pyridine ring. These rings are all nitrogen-containing heterocycles, which are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecule’s structure is likely to be planar due to the conjugated system of double bonds in the rings. This conjugation also means the molecule might absorb light in the UV/visible region, making it potentially useful for dye or sensor applications .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazine ring can participate in electrophilic substitution reactions, while the oxadiazole ring can undergo nucleophilic substitution .

Scientific Research Applications

Synthetic Pathways and Structural Modifications

Research on the synthesis and structural modifications of compounds structurally similar to "2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide" has led to the development of new heterocyclic compounds. For instance, Moustafa et al. (2017) reported on the synthesis of new N-linked pyrimidine-2-amines with pyrazinopyrimidines and thienopyrimidines, highlighting efficient methods for creating compounds with potential biological activity (Moustafa, Ahmed, & Khodairy, 2017). Similarly, Darwish et al. (2010) described the synthesis of pyridine-based heterocycles that incorporate a pyridine-2-ylcarboxamido moiety, indicating a versatile approach to generating structurally diverse compounds with potential for further functionalization (Darwish, Kheder, & Farag, 2010).

Antimicrobial and Anticancer Properties

The modification of pyridine and pyrazine structures, akin to the core structure of "2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide", has been explored for antimicrobial and anticancer applications. Gezginci, Martin, and Franzblau (1998) studied pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of these compounds in addressing tuberculosis (Gezginci, Martin, & Franzblau, 1998). Additionally, Nagender et al. (2016) synthesized novel pyrazolo[3,4-b]pyridine derivatives as anticancer agents, identifying compounds with promising activity against human cancer cell lines, showcasing the therapeutic potential of such compounds (Nagender et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many drugs work by binding to a specific protein in the body and altering its activity .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the potential uses of this compound in various fields. For example, its structure suggests it might have biological activity, so it could be studied as a potential pharmaceutical . Alternatively, its conjugated structure suggests it might have interesting optical properties, so it could be studied for use in dyes or sensors .

properties

IUPAC Name

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3S/c1-12(17(26)22-10-13-4-3-9-29-13)25-8-2-5-14(19(25)27)18-23-16(24-28-18)15-11-20-6-7-21-15/h2-9,11-12H,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMUGJPJCPITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)N2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide

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